

# Laflumide: A Technical Guide to its Physicochemical Properties for Research Professionals

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## Compound of Interest

Compound Name: *Laflumide*

Cat. No.: *B1669620*

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## Abstract

**Laflumide**, also known as Flmodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1] Its potential as a cognitive enhancer and a therapeutic agent for conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) has garnered significant interest within the research community.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of **Laflumide**, its primary mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its formulation, delivery, and pharmacokinetic profile.

## Identity and Structure

**Laflumide** is chemically described as 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide.[2][3] Its chemical structure is characterized by a central sulfinylacetamide core flanked by two

fluorophenyl rings.

Property	Value	Reference
IUPAC Name	2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide	[2]
Other Names	Flmodafinil, CRL-40,940, Bisfluoromodafinil	[1][2][3]
CAS Number	90280-13-0	[2][4]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> F <sub>2</sub> NO <sub>2</sub> S	[1][3][4]
SMILES	<chem>O=C(N)CS(=O)C(C1=CC=C(F)C=C1)C2=CC=C(F)C=C2</chem>	[4]
Appearance	White to off-white solid	[4]

## Physicochemical Data

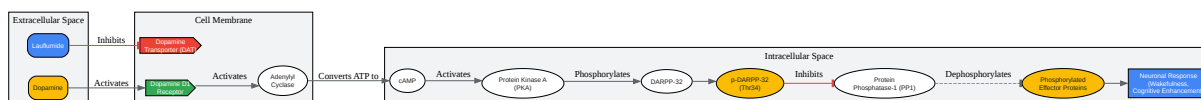
The key physicochemical parameters of **Laflumide** are summarized in the table below. These values are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

Property	Value	Reference
Molecular Weight	309.33 g/mol	[3][4]
Melting Point	78-80 °C	[5]
pKa (Predicted)	14.82 ± 0.40	[5]
Solubility (DMSO)	100 mg/mL (323.28 mM)	[4][5]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[4]
Storage (In solvent)	-80°C for 6 months; -20°C for 1 month	[4]

## Mechanism of Action: Dopamine Signaling Pathway

**Laufлумide**'s primary mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[1][6] This action is more potent than that of its parent compound, modafinil.[6] The downstream effects of this increased dopaminergic signaling are largely mediated through the Protein Kinase A (PKA) pathway and the phosphorylation of a key regulatory protein, DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

When dopamine binds to D1-like receptors, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[7] Elevated cAMP activates PKA, which then phosphorylates DARPP-32 at the threonine-34 (Thr34) residue.[8] Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1).[4][8] The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression. This pathway is believed to be central to the wakefulness-promoting and cognitive-enhancing effects of **Laufлумide**. [7][9][10]



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**Caption:** Laufлумide's primary signaling pathway.

## Experimental Protocols

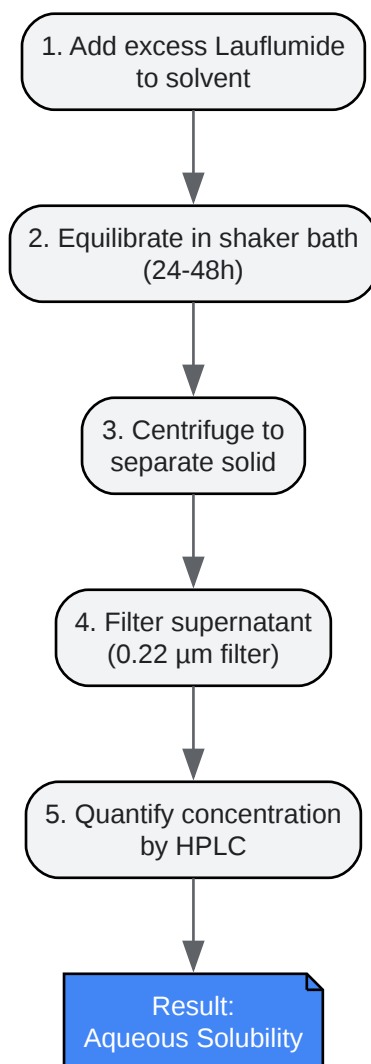
Accurate and reproducible experimental data are paramount in drug research and development. This section provides detailed methodologies for determining the key physicochemical properties of **Laufлумide**.

## Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3]

### Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **Laufumide** powder to a known volume of purified water (or a relevant buffer solution) in a sealed glass flask.
- **Equilibration:** Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter.
- **Quantification:** Analyze the concentration of **Laufumide** in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Reporting:** Express the solubility in mg/mL or µg/mL.



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**Caption:** Workflow for solubility determination.

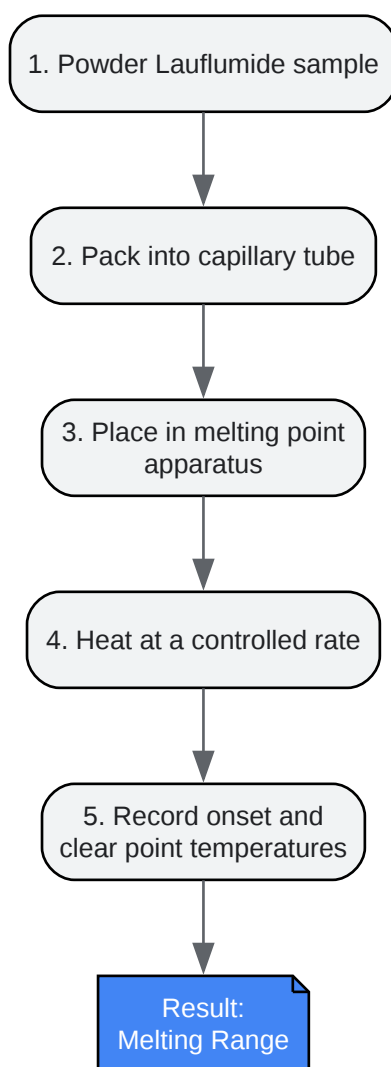
## Determination of Melting Point (USP <741> Method)

The melting point is a critical parameter for assessing the purity and identity of a crystalline solid.[1]

Methodology:

- Sample Preparation: Finely powder a small amount of dry **Lauflumide**.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.



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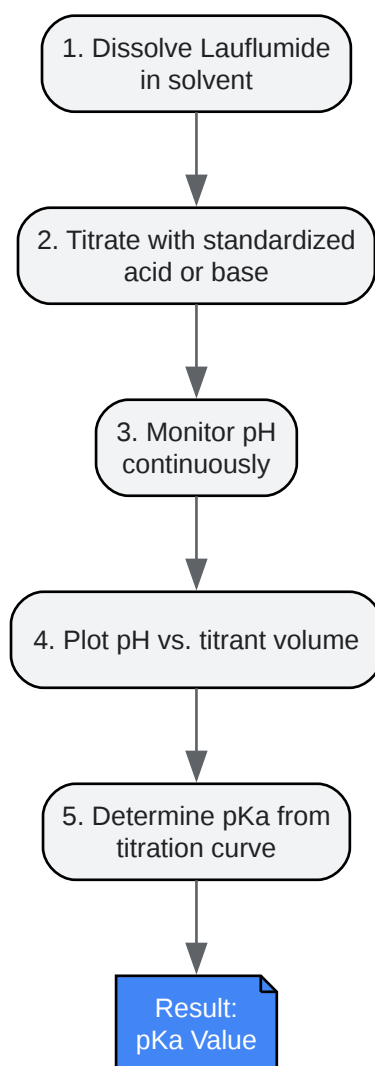
**Caption:** Workflow for melting point determination.

## Determination of pKa (OECD 112 Guideline)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and distribution.<sup>[11]</sup>

Methodology (Titration Method):

- **Solution Preparation:** Dissolve a precisely weighed amount of **Laufumide** in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
- **pH Monitoring:** Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the ionized and non-ionized forms of the compound are equal.



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**Caption:** Workflow for pKa determination.

## Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **Lauflumide**, its mechanism of action, and standardized protocols for its analysis. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. A comprehensive understanding of these fundamental characteristics is crucial for the continued investigation and potential therapeutic application of **Lauflumide**.



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